molecular formula C21H21N3O3S B5635945 3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide

3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide

Cat. No. B5635945
M. Wt: 395.5 g/mol
InChI Key: SQCIWZYKHDYFLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to 3-(1,3-Benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide often involves microwave-assisted facile methods or reactions catalyzed by metals such as Mn(II) to form the desired thiadiazole and benzamide derivatives. For example, microwave-assisted synthesis has been employed to create Schiff’s bases containing thiadiazole and benzamide groups, demonstrating the effectiveness of solvent-free conditions in synthesizing biologically active molecules (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds with thiadiazole and benzamide functionalities has been characterized through techniques such as IR, NMR, and mass spectral studies, as well as X-ray diffraction. These analyses confirm the presence of expected functional groups and the overall structural integrity of the synthesized compounds (Dani et al., 2013).

Chemical Reactions and Properties

Compounds in this category exhibit a range of chemical behaviors, including reactions catalyzed by metal ions and interactions that lead to the formation of heterocycles. For instance, reactions in the presence of manganese(II) nitrate have been shown to cyclize substituted thiosemicarbazide into thiadiazole (Dani et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure have been determined using a variety of analytical methods. Crystallography reports provide insight into the crystalline structures and stabilizing interactions within similar compounds, contributing to our understanding of their physical properties (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, stability, and interactions with biological targets, have been explored through experimental and computational studies. For instance, molecular docking studies have been conducted to predict interactions with biological enzymes, suggesting potential mechanisms of action (Pavlova et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For instance, some compounds with a benzodioxol group have shown anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further studying this compound to determine its potential uses. This could include investigating its biological activity, optimizing its synthesis process, and exploring its mechanism of action .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-20(28-23-22-14)12-24(2)21(25)11-17(15-6-4-3-5-7-15)16-8-9-18-19(10-16)27-13-26-18/h3-10,17H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCIWZYKHDYFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CN(C)C(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide

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